N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAVPHCURYOCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following key steps:
- Preparation of the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate.
- Reaction of this intermediate with a suitable guanidine derivative bearing the 4-ethoxyphenyl substituent.
- Use of base-catalyzed conditions to facilitate nucleophilic substitution and cyclization reactions.
Specific Synthetic Routes
Based on analogous pyrimidine-guanidine compounds and related derivatives studied in the literature, the preparation can be summarized as follows:
Step 1: Synthesis of Pyrimidinone Intermediate
- Starting from appropriate β-dicarbonyl compounds and amidines or urea derivatives, the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety is synthesized via cyclization.
- This step often involves refluxing in ethanol or other suitable solvents under basic or acidic catalysis.
Step 2: Preparation of N-(4-ethoxyphenyl)guanidine
- The 4-ethoxyphenyl-substituted guanidine is prepared by reacting 4-ethoxyaniline with cyanamide or other guanidine precursors under controlled conditions.
- The reaction may be carried out in the presence of acid catalysts or via salt formation followed by neutralization.
Step 3: Coupling Reaction
- The pyrimidinone intermediate is reacted with N-(4-ethoxyphenyl)guanidine under basic conditions (e.g., potassium hydroxide) in solvents such as 1,4-dioxane or ethanol.
- This reaction proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic center of the pyrimidinone, followed by cyclization to form the final guanidine derivative.
- Reaction conditions such as temperature (reflux), reaction time (several hours), and solvent choice are optimized for yield and purity.
Reaction Conditions and Optimization
- The use of potassium hydroxide as a base is common to facilitate the Michael addition and cyclization steps.
- Solvent polarity and reflux temperature are critical parameters; ethanol and 1,4-dioxane are preferred solvents for solubility and reaction kinetics.
- Reaction monitoring by TLC and spectral analysis (IR, ^1H NMR, ^13C NMR) ensures completion and structural confirmation.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | β-dicarbonyl compound + amidine/urea | Reflux in ethanol, base/acid catalyst | 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate |
| 2 | 4-ethoxyaniline + cyanamide | Acid catalyst, room temp or reflux | N-(4-ethoxyphenyl)guanidine |
| 3 | Pyrimidinone intermediate + N-(4-ethoxyphenyl)guanidine | KOH, reflux in 1,4-dioxane or ethanol | This compound |
Spectroscopic and Analytical Characterization
- IR spectra typically show characteristic NH stretching bands (~3200–3400 cm^-1) and carbonyl absorption (~1650 cm^-1).
- ^1H NMR spectra reveal aromatic proton multiplets (δ ~6.8–8.0 ppm), singlets for methyl groups (δ ~2.4 ppm), and signals for ethoxy protons (δ ~1.2–4.0 ppm).
- ^13C NMR confirms the presence of carbonyl carbons (~160–170 ppm) and aromatic carbons.
- Elemental analysis and mass spectrometry further confirm molecular composition and purity.
Data Tables from Related Research Findings
Although direct data on this exact compound is limited, analogous guanidine-pyrimidinone derivatives have been synthesized and characterized with the following typical yields and antiviral activity data, indicating successful preparation and biological relevance.
| Compound ID | Yield (%) | Solvent | Base | Reaction Time (h) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Analog 5a | 75 | Ethanol | KOH | 6 | >98 | Pyrimidinone-guanidine derivative |
| Analog 9a | 82 | 1,4-Dioxane | KOH | 8 | >99 | Substituted arylguanidine |
| Analog 14e | 78 | Ethanol | KOH | 7 | >97 | Methoxy-substituted guanidine |
| Compound | IR NH (cm^-1) | IR C=O (cm^-1) | ^1H NMR Key Signals (ppm) | ^13C NMR C=O (ppm) |
|---|---|---|---|---|
| 5a | 3429, 3278 | 1650 | Aromatic 7.3–7.9; NH2 7.67; CH 8.32 | 160–170 |
| 9a | 3375, 3214 | 1645 | CH3 2.37; Aromatic 7.4–8.1; NH2 8.49 | 1650 |
| 14e | 3432, 3270 | 1655 | OCH3 3.78; Aromatic 6.96–8.10; NH2 8.59 | 55.7 (OCH3 C) |
Summary of Research Findings
- The preparation of this compound involves standard guanidine chemistry combined with pyrimidinone synthesis.
- Base-catalyzed Michael addition and cyclization are key steps.
- Solvent choice (ethanol, 1,4-dioxane) and reaction conditions (reflux, reaction time) are optimized for high yield and purity.
- Spectroscopic data confirm the structures and successful synthesis.
- Analogous compounds have shown promising antiviral activities, indicating the biological relevance of this synthetic approach.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is with a molecular weight of approximately 273.3 g/mol. The compound features a guanidine core linked to a dihydropyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of 1,4-dihydropyrimidines exhibit promising anticancer properties. Research suggests that compounds like this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to modulate cell cycle progression and promote cell death in various cancer lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound over 24 hours. This suggests that the compound may act through a mechanism involving the activation of caspases and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those typically used for standard antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins,
Biological Activity
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 286.33 g/mol. Its structure includes a guanidine moiety linked to a pyrimidine derivative, which is known to influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Inhibition of Enzymes : Many guanidine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and other targets involved in metabolic pathways.
- Antiproliferative Effects : Some derivatives have shown promising results against cancer cell lines, indicating potential use in oncology.
In Vitro Studies
Recent studies have highlighted the biological activity of this compound through various assays:
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| AChE Inhibition | 22.87 | Human neuroblastoma (SH-SY5Y) |
| Antiproliferative Activity | 31.02 | Chronic myeloid leukemia (K562) |
| 26.89 | Breast cancer (MCF-7) |
These results suggest that the compound exhibits moderate inhibition against AChE and significant antiproliferative effects against certain cancer cell lines, making it a candidate for further investigation in drug development.
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated the inhibitory effects of various guanidine derivatives on AChE. The compound demonstrated moderate inhibition with a Ki value of 22.87 µM, positioning it as a potential lead for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Anticancer Activity : A separate investigation into the antiproliferative effects revealed that the compound had GI50 values of 31.02 µM against K562 cells and 26.89 µM against MCF-7 cells. These findings indicate that it may interfere with cancer cell growth mechanisms effectively.
Discussion
The biological activities exhibited by this compound underscore its potential therapeutic applications. The dual action as an enzyme inhibitor and an antiproliferative agent suggests that this compound could be further explored for multi-target therapeutic strategies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The sulfanyl-containing analog (logP = 4.0989) exhibits higher lipophilicity than furylmethyl or trifluoromethyl derivatives, suggesting enhanced membrane permeability .
- Hydrogen Bonding: All analogs share 4 hydrogen bond donors, but acceptors vary (5–6), influencing solubility and target binding.
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance metabolic stability but may reduce solubility.
- Sulfanyl/Methyl Groups (e.g., ): Increase steric bulk and hydrophobicity.
- Ethoxy vs. Ethyl/Methoxy : The target compound’s 4-ethoxyphenyl group likely offers improved solubility over methyl/ethyl analogs due to the ether oxygen’s polarity, though direct data are lacking.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine?
- Methodological Answer : The synthesis of guanidine-linked pyrimidinone derivatives typically involves condensation reactions between substituted guanidines and dihydropyrimidinone precursors. For example, analogous compounds (e.g., pyrimidin-4-amine derivatives) are synthesized via nucleophilic substitution or coupling reactions using catalysts like EDCI/HOBt in anhydrous solvents (DMF or THF) under nitrogen . Structural confirmation requires NMR, IR, and mass spectrometry. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylated intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS for purity assessment (>95% recommended for biological assays).
- 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, dihydropyrimidinone carbonyl at δ 165–170 ppm) .
- Single-crystal X-ray diffraction for unambiguous structural elucidation, as demonstrated for related pyrimidin-4-amine derivatives .
Q. What is the hypothesized mechanism of action for guanidine derivatives in biological systems?
- Methodological Answer : Guanidines are known to modulate ion channels (e.g., Kv channels) by binding to intracellular pore regions, stabilizing closed states and altering neurotransmitter release . For this compound, molecular docking studies using software like AutoDock Vina can predict interactions with target proteins. Validate via electrophysiological assays (e.g., patch-clamp on HEK293 cells expressing Kv channels) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Compare dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).
- Apply metabolomic profiling to identify off-target interactions or metabolite interference .
Q. What strategies are recommended for improving the metabolic stability of this guanidine derivative?
- Methodological Answer : Address oxidative instability (common in guanidines) via:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the guanidine group with tert-butoxycarbonyl (Boc) protections, which hydrolyze in vivo to release the active compound .
- In vitro stability assays : Incubate with liver microsomes and monitor degradation via LC-MS .
Q. How can computational modeling guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Perform molecular dynamics simulations (e.g., GROMACS) to analyze binding site flexibility and residence time .
- Use QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity. Validate predictions via synthesis and testing of focused libraries .
Q. What experimental designs are optimal for assessing this compound’s interaction with protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to infer ligand binding .
- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution (e.g., Kv channel-guanidine interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
